(R)-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid
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Overview
Description
®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group, a 4-chlorobenzyl group, and a carboxylic acid group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid typically involves multiple steps
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(tert-Butoxycarbonyl)-3-benzylpiperidine-3-carboxylic Acid
- ®-1-(tert-Butoxycarbonyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic Acid
- ®-1-(tert-Butoxycarbonyl)-3-(4-methylbenzyl)piperidine-3-carboxylic Acid
Uniqueness
®-1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic Acid is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specific interactions with molecular targets are desired.
Properties
Molecular Formula |
C18H24ClNO4 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(3R)-3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22)/t18-/m1/s1 |
InChI Key |
NFBWLXLJPIEKQE-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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